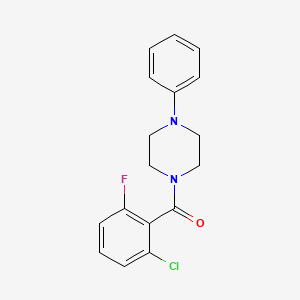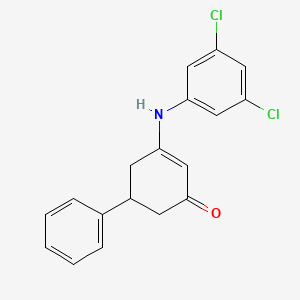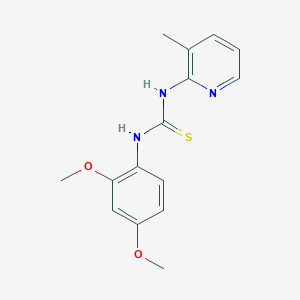![molecular formula C19H20BrNO3 B4940315 (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B4940315.png)
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, 4-bromobenzaldehyde and 3,4-dimethoxyphenethylamine, undergo a condensation reaction to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Uniqueness
(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSGBFOLCAUAA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4940239.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4940243.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)

![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)
![5-[(2,6-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B4940282.png)
![Propyl 4-({[(3-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4940288.png)

![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)
